molecular formula C12H15N3 B7874967 4-(3,4,5-trimethyl-1H-pyrazol-1-yl)aniline

4-(3,4,5-trimethyl-1H-pyrazol-1-yl)aniline

Cat. No.: B7874967
M. Wt: 201.27 g/mol
InChI Key: AHNBIAXAROQNAM-UHFFFAOYSA-N
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Description

4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)aniline is a chemical compound that belongs to the class of aniline derivatives It features a pyrazole ring substituted with three methyl groups at positions 3, 4, and 5, and an aniline group attached to the pyrazole ring at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4,5-trimethyl-1H-pyrazol-1-yl)aniline typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters. The reaction conditions usually involve heating the reactants in an inert atmosphere to avoid oxidation.

  • Substitution with Methyl Groups: The pyrazole ring is then methylated at positions 3, 4, and 5 using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

  • Attachment of the Aniline Group: The final step involves the introduction of the aniline group. This can be achieved through a nucleophilic substitution reaction where the pyrazole ring is reacted with aniline under suitable conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form nitrobenzene derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.

Major Products Formed:

  • Oxidation: Nitrobenzene derivatives.

  • Reduction: Amines or other reduced derivatives.

  • Substitution: Nitro or halogenated pyrazole derivatives.

Scientific Research Applications

4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)aniline has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)aniline is similar to other pyrazole derivatives, such as 1,3,5-trimethyl-1H-pyrazole and 1H-pyrazole. its unique structure, with the aniline group attached to the pyrazole ring, sets it apart and contributes to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • 1,3,5-Trimethyl-1H-pyrazole

  • 1H-Pyrazole

  • 1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid

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Properties

IUPAC Name

4-(3,4,5-trimethylpyrazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-8-9(2)14-15(10(8)3)12-6-4-11(13)5-7-12/h4-7H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNBIAXAROQNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=CC=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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